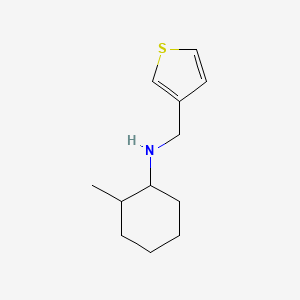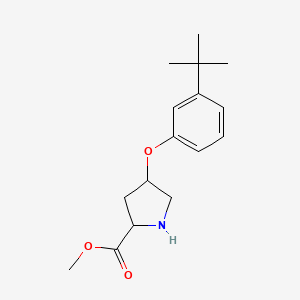
Pentan-2-ol, triester with boric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentanol, triester with boric acid (H3BO3) is an organic compound formed by the esterification of 2-pentanol with boric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-pentanol, triester with boric acid involves the reaction of 2-pentanol with boric acid under controlled conditions. The reaction typically requires an acidic catalyst to facilitate the esterification process. The general reaction can be represented as follows:
[ \text{3 C}5\text{H}{12}\text{O} + \text{H}_3\text{BO}_3 \rightarrow \text{C}_9\text{H}_9\text{BO}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of 2-pentanol, triester with boric acid is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The product is then purified through distillation or other separation techniques to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentanol, triester with boric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boric acid and other oxidation products.
Reduction: Reduction reactions can convert the ester back to 2-pentanol and boric acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may require catalysts like sulfuric acid or other strong acids.
Major Products Formed
Oxidation: Boric acid and various oxidation products.
Reduction: 2-Pentanol and boric acid.
Substitution: New esters or other substituted products depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Pentanol, triester with boric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential use in biological assays and as a preservative.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-pentanol, triester with boric acid involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release boric acid, which can then interact with biological molecules. Boric acid is known to exhibit antibacterial and antifungal properties, making the compound useful in medical and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propyn-1-ol, triester with boric acid (H3BO3)
- 2-Pentanol, 4-methyl-, triester with boric acid (H3BO3)
Uniqueness
2-Pentanol, triester with boric acid is unique due to its specific esterification with 2-pentanol, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may offer different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
40589-08-0 |
|---|---|
Fórmula molecular |
C15H33BO3 |
Peso molecular |
272.2 g/mol |
Nombre IUPAC |
tripentan-2-yl borate |
InChI |
InChI=1S/C15H33BO3/c1-7-10-13(4)17-16(18-14(5)11-8-2)19-15(6)12-9-3/h13-15H,7-12H2,1-6H3 |
Clave InChI |
GDTULZWIULVWTC-UHFFFAOYSA-N |
SMILES canónico |
B(OC(C)CCC)(OC(C)CCC)OC(C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[4-(1,2,3,6-Tetrahydropyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid](/img/structure/B12107376.png)


![beta-D-Glucopyranoside, (1S,4aS,5R,7S,7aR)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl, 6-[(2E)-3-phenyl-2-propenoate]](/img/structure/B12107383.png)




![Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc](/img/structure/B12107404.png)


![6-(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one](/img/structure/B12107441.png)
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid](/img/structure/B12107448.png)

